2-chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide
Overview
Description
“2-chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide” is a chemical compound with the CAS Number: 69838-54-6 . It has a molecular weight of 296.15 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of a similar compound, rafoxanide, was achieved in three steps from readily available 4-chlorophenol with a 74% overall yield . The first key stage was salicylic acid iodination, adding iodine in the presence of hydrogen peroxide, which allowed obtaining a 95% yield . The second key stage was the reaction of 3,5-diiodosalicylic acid with aminoether, where salicylic acid chloride was formed in situ with PCl3 achieving an 82% yield .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by N—H…O, C—H…O and C—H…Cl hydrogen bonds plus C—H…π (ring) interactions . A Hirshfeld surface analysis of the intermolecular interactions indicated that C…H/H…C interactions make the largest contribution to the surface area (33.4%) .
Physical and Chemical Properties Analysis
The compound has a melting point of 116-117 degrees Celsius . It is a powder at room temperature . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 465.2±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .
Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized through reactions involving chlorophenols and dichloroacetamide derivatives, utilizing organic solvents and anhydrous potassium carbonate. The synthesis process focuses on optimizing reaction conditions to achieve high yields, with characterizations performed using IR, ^1HNMR, and elemental analysis (Tao Jian-wei, 2009).
Potential Antibacterial Applications
- Derivatives of this compound have been evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria, demonstrating moderate to good efficacy. QSAR studies have been conducted to understand the impact of structural and physicochemical parameters on antibacterial activity (N. Desai, M. Shah, A. Bhavsar, A. Saxena, 2008).
Pesticide Development
- X-ray powder diffraction has characterized derivatives of N-aryl-2,4-dichlorophenoxyacetamide as potential pesticides. The study presented experimental data on peak positions, relative intensities, and unit cell parameters, contributing to the understanding of their crystalline structures and potential applications in pest control (E. Olszewska, S. Pikus, B. Tarasiuk, 2008).
Antimicrobial Activity
- Novel thiazolidinone and acetidinone derivatives containing the compound have shown significant antimicrobial activity against various microorganisms. Their structures were confirmed through comprehensive spectral and elemental analyses, indicating potential applications in developing new antimicrobial agents (B. Mistry, K. R. Desai, Sanket M. Intwala, 2009).
Conformational Studies
- Studies on the conformations of related chloro- and diphenylthiophosphoryl-N-(methylsulfanyl)phenylacetamides have provided insights into their structural behaviors, which are crucial for understanding their interactions and functionalities in biological systems (E. Ishmaeva et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as phenoxy acetamide derivatives, have been studied for their pharmacological activities .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit spore germination with preventative action and act as cellulose synthesis inhibitors .
Biochemical Pathways
Related compounds have been found to interact with various biochemical pathways, leading to a range of pharmacological effects .
Result of Action
Related compounds have been found to exhibit anti-inflammatory activity .
Properties
IUPAC Name |
2-chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c15-9-14(18)17-11-4-6-12(7-5-11)19-13-3-1-2-10(16)8-13/h1-8H,9H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPROOLMEEMVDHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)NC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401245099 | |
Record name | 2-Chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401245099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69838-54-6 | |
Record name | 2-Chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69838-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401245099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.